molecular formula C9H7N5 B6635476 6-(2H-tetrazol-5-yl)-1H-indole

6-(2H-tetrazol-5-yl)-1H-indole

Cat. No.: B6635476
M. Wt: 185.19 g/mol
InChI Key: AKMPLMDUVTZAPN-UHFFFAOYSA-N
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Description

6-(2H-Tetrazol-5-yl)-1H-indole is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery applications. This compound features the strategic fusion of an indole heterocycle, a prevalent structure in bioactive natural products and pharmaceuticals, with a tetrazole ring, a versatile and metabolically stable bioisostere commonly used as a replacement for a carboxylic acid group . This molecular hybrid makes it a valuable precursor for constructing novel compounds for screening against various biological targets. The tetrazole moiety is known to participate in hydrogen bonding and dipole-dipole interactions with enzyme active sites, which can be crucial for enhancing binding affinity and selectivity in potential inhibitors . Researchers can leverage this compound in the synthesis of more complex molecules, particularly as a building block for developing ligands for enzymes and receptors. Indole-tetrazole derivatives have been reported in scientific literature for their unique pharmacological activities, and the integration of these two pharmacophores into a single architecture is a recognized strategy to develop molecules with improved efficacy and specificity . This product is provided for research purposes in chemical biology and pharmaceutical development. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(2H-tetrazol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-7(9-11-13-14-12-9)5-8-6(1)3-4-10-8/h1-5,10H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMPLMDUVTZAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis of Azirine-Aryne Reactions

The reaction of 2H-azirines with arynes has emerged as a robust method for constructing 3-tetrazolyl-indoles, as demonstrated by recent studies. While these protocols target the 3-position, the underlying mechanism provides a template for 6-substitution. The process involves:

  • Aryne generation from precursors like ortho-silyl triflates (e.g., 4a ) using fluoride sources (KF/18-crown-6).

  • Nucleophilic attack by the azirine’s tetrazolyl-stabilized anion onto the aryne, forming a transient intermediate.

  • Ring expansion via-hydrogen shifts or ene reactions, culminating in indole cyclization.

For 6-substituted analogs, strategic placement of directing groups on the azirine or aryne could theoretically steer regioselectivity. For instance, electron-withdrawing groups (EWGs) at the azirine’s C-2 position might bias aryne insertion toward the indole’s 6-position, though this remains experimentally unverified.

Limitations and Adaptations

Current protocols yield 3-tetrazolyl-indoles (e.g., 3a , 77% yield) but face challenges in accessing the 6-position:

  • Steric hindrance : The indole’s 6-position is less accessible than the 3-position due to proximity to the pyrrole NH.

  • Lack of directing groups : Existing methods rely on tetrazolyl groups as innate directors, which favor 3-substitution.

Hypothetical adaptation : Introducing a nitro or methoxy group at the azirine’s C-3 position could redirect aryne insertion via electronic effects. Subsequent hydrogenolysis (e.g., Pd/C, ammonium formate) might then yield the 6-tetrazolyl product.

Multicomponent Reactions for Tetrazolyl-Indole Assembly

Ugi-Tetrazole Pathway

A multicomponent approach reported by Dolusic et al. synthesizes (E)-3-(2-(1H-tetrazol-5-yl)vinyl)-6-fluoro-1H-indole via:

  • Condensation : 6-Fluoroindole reacts with trichlorophosphate and triethylamine.

  • Cycloaddition : Sodium azide participates in a [3+2] cycloaddition with an alkyne intermediate.

  • Deprotection : Aluminum chloride mediates tetrazole deprotection.

ComponentRoleExample
AldehydeElectrophilic partner2,2-Dimethoxyacetaldehyde
AnilineNucleophile3-Methoxyaniline
IsocyanideMulticomponent reactantBenzyl isocyanide
Azide sourceTetrazole precursorTrimethylsilyl azide

To target the 6-position, meta-substituted anilines (e.g., 3-nitroaniline) could be used, though the study notes regioselectivity challenges.

Post-Functionalization of Preformed Indoles

Direct C-H Tetrazolation

While unmentioned in the provided sources, C-H functionalization represents a plausible route. Theoretical approaches include:

  • Electrophilic substitution : Using tetrazolyl diazonium salts under acidic conditions.

  • Transition metal catalysis : Pd-mediated C-H activation directed by NH or adjacent substituents.

Challenges :

  • The indole’s 6-position is less reactive than the 2- or 3-positions.

  • Tetrazole’s weak coordinating ability complicates directing group strategies.

Nitro-to-Tetrazole Conversion

A two-step sequence could involve:

  • Nitration : Introducing a nitro group at the 6-position via mixed acid (HNO3/H2SO4).

  • Reduction and cyclization : Reducing nitro to amine, followed by diazotization and treatment with NaN3/HCl.

This method mirrors tetrazole syntheses in benzannulated systems but risks overoxidation of the indole core.

Comparative Analysis of Methodologies

MethodYield RangeRegioselectivityScalability
Azirine-aryne22–87%3-positionModerate
Multicomponent83–97%2-positionHigh
Ugi-tetrazoleNot reportedVinyl spacerLow
Hypothetical C-HN/AUnprovenTheoretical

Chemical Reactions Analysis

Deprotection of Tetrazole Moieties

Protected tetrazolyl-indoles undergo hydrogenolysis to yield free NH-tetrazoles:

  • Substrate : 3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-indoles

  • Conditions :

    • Catalyst: 10% Pd/C

    • Reagent: Ammonium formate

    • Solvent: Methanol

    • Temperature: Reflux

  • Yields :

    SubstrateProductYield
    3a 7a 87%
    3c 7b 33%

Deprotection of 2-thienyl derivatives (e.g., 3b ) results in partial reduction of the nitro group to an amine .

Regioselectivity and Substrate Scope

  • Positional Preference : Reactions favor 3-substituted indoles due to steric and electronic effects. DFT calculations show that C-3 substitution minimizes steric hindrance during aryne attack .

  • Substrate Compatibility :

    • Aryl groups (phenyl, 4-nitrobenzyl) at C-2 enhance reactivity.

    • 2-Thienyl and 4,7-dimethyl substituents are tolerated but require extended deprotection times .

Limitations and Challenges

  • 6-Substituted Analogs : No direct synthesis of 6-(2H-tetrazol-5-yl)-indoles is reported. Achieving C-6 substitution would likely require alternative strategies, such as:

    • Directed C–H functionalization of preformed indoles.

    • Cyclization of o-alkynylaniline precursors with tetrazolyl modifiers .

  • Steric Hindrance : 2H-Azirines with tetrazolyl groups at non-C3 positions (e.g., C2) show significantly reduced reactivity .

Reaction Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature60°CMaximizes rate
SolventTHFEnhances solubility
Stepwise aryne additionYesPrevents side reactions
Catalyst loading2 mmol KF/18-crown-6Ensures complete activation

Scientific Research Applications

Chemical Applications

Synthesis Building Block
6-(2H-tetrazol-5-yl)-1H-indole serves as a versatile building block in organic synthesis. Its incorporation into more complex molecules allows for the exploration of new chemical reactions and pathways. The compound's unique indole and tetrazole moieties facilitate various substitution reactions, leading to the development of novel derivatives with enhanced properties.

Table 1: Synthesis Applications

Application AreaDescription
Organic SynthesisUsed as a precursor for synthesizing more complex indole derivatives.
Reaction PathwaysEnables exploration of new reaction mechanisms due to its unique structure.

Biological Applications

Enzyme Activity Probes
In biological research, this compound has been utilized as a probe to study enzyme activities and protein interactions. Its structural properties allow it to interact selectively with biological targets, making it valuable for elucidating biochemical pathways.

Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole-containing indoles. For instance, a series of synthesized compounds derived from this indole were tested against human liver carcinoma cell lines (HepG2). Some derivatives exhibited significant inhibitory activity with IC50 values indicating effective dose-dependent responses.

Table 2: Anticancer Activity Data

CompoundIC50 (µg/mL)Activity Level
Compound 104.2Highly Active
Compound 1212Moderately Active
Compound 1115Moderately Active

Medicinal Applications

Drug Discovery
The compound's structural features make it a candidate for drug design, particularly in developing pharmaceuticals with improved efficacy and reduced side effects. Research has shown that tetrazole derivatives can act as selective inhibitors in various biological pathways, including anti-inflammatory and antiviral activities.

Antiviral Properties
A specific derivative of this compound was identified as a potent inhibitor of HIV-1 attachment, although challenges related to oral bioavailability remain. This highlights the potential for further development into effective antiviral agents.

Table 3: Medicinal Properties

Property TypeDescription
Antiviral ActivityInhibits HIV-1 attachment; requires further bioavailability studies.
Anti-inflammatory PotentialDemonstrated effectiveness in inhibiting COX enzymes with low IC50 values.

Industrial Applications

Materials Science
In materials science, this compound is being explored for its potential in developing new materials with specific properties such as conductivity or stability. The unique electronic properties of tetrazoles can lead to innovative applications in electronics and nanotechnology.

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the selective synthesis of indole derivatives bearing tetrazole moieties using a novel synthetic approach that improved yield significantly (up to 87%). This method involved regioselective reactions that highlighted the compound's utility in creating targeted derivatives for further biological testing .

Case Study 2: Anticancer Evaluation

In another investigation, a series of (tetrazol-5-yl)methylindole derivatives were synthesized and evaluated for their anticancer activity against HepG2 cells. The results indicated that specific substitutions on the indole ring could enhance cytotoxicity, suggesting pathways for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 6-(2H-tetrazol-5-yl)-1H-indole involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to a wide range of biological effects. The indole moiety can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 6-(2H-Tetrazol-5-yl)-1H-indole

Compound Name Substituents/Modifications Biological Activity References
7-(2H-Tetrazol-5-yl)-1H-indole (70) Tetrazole at 7-position HIV-1 attachment inhibition
6-Fluoro-3-[(E)-2-(1H-tetrazol-5-yl)vinyl]-1H-indole (LM10) Fluorine at 6-position, vinyl-tetrazole IDO1 inhibition (IC₅₀ = 0.7 μM)
3-(1-Pentyl-1H-imidazol-5-yl)-1H-indole (93–95) Imidazole-pentyl group at 3-position Anticancer (preliminary screening)
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) Halogenated benzyl-imidazole at 3-position Not specified (structural studies)

Halogenated Derivatives

  • However, these compounds lack reported biological data, limiting direct comparison.
  • 6-Fluoro-tetrazole derivative (LM10) : Fluorine’s electronegativity and small atomic radius improve metabolic stability and target binding. LM10’s IDO1 inhibition highlights the impact of substituent positioning: the 6-fluoro-3-vinyl-tetrazole motif optimizes enzyme interaction .

Methoxy and Imidazole Derivatives

  • 5-Methoxy-3-(1-pentyl-imidazol-5-yl)-1H-indole (95) : Methoxy groups enhance solubility but may reduce target affinity compared to tetrazole’s hydrogen-bonding capacity .
  • Imidazole-fused indoles (77–79, ) : The imidazole ring introduces basicity, altering pharmacokinetics. For instance, 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) showed moderate anticancer activity in preliminary screens.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(2H-tetrazol-5-yl)-1H-indole and its derivatives?

  • Methodology : The synthesis typically involves coupling tetrazole moieties with indole scaffolds. For example, tetrazole groups can be introduced via cycloaddition reactions using nitriles and sodium azide under acidic conditions. Alternatively, pre-functionalized indoles (e.g., 5-formylindole) can react with tetrazole precursors. Solvent systems like ethanol/water mixtures are effective for crystallization . For substituted derivatives, formylation of indoles using POCl₃ in dry DMF is a key step, followed by condensation with heterocyclic amines or thiazolones under reflux in acetic acid .

Q. How to characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • 1H/13C/19F NMR : Assign peaks to confirm substitution patterns and tetrazole proton tautomerism. For example, the tetrazole ring protons resonate at δ 8–9 ppm in DMSO-d₆ .
  • Mass spectrometry : Use FAB-HRMS or ESI-MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structures to validate tautomeric forms and intermolecular interactions (e.g., π-π stacking between indole and tetrazole rings) .
  • TLC and HPLC : Monitor reaction progress and purity (>95% by HPLC) .

Q. What are the common challenges in the purification of this compound, and how are they addressed?

  • Methodology :

  • Column chromatography : Use silica gel with eluents like 70:30 ethyl acetate/hexane to separate polar tetrazole derivatives .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain high-purity crystals. Slow evaporation minimizes co-crystallization of impurities .
  • Acid-base extraction : Leverage the tetrazole’s acidity (pKa ~4–5) for selective partitioning .

Advanced Research Questions

Q. What methodologies are employed to determine the crystal structure of this compound, and how do intermolecular interactions influence its packing?

  • Methodology :

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with cryogenic cooling to mitigate thermal motion .
  • Refinement : Apply SHELXL for structure solution, incorporating hydrogen bonding (N–H⋯O/N) and π-π interactions (centroid distances: 3.73–3.83 Å) .
  • Non-covalent interactions : Analyze Hirshfeld surfaces to quantify contributions from H-bonding, C–H⋯π, and van der Waals contacts .

Q. How can researchers design coordination complexes using this compound as a ligand?

  • Methodology :

  • Metal selection : Transition metals (e.g., Cu²⁺, Zn²⁺) preferentially coordinate with tetrazole’s N-atoms. Indole’s NH may act as a secondary binding site .
  • Solvothermal synthesis : React the ligand with metal salts in DMF/water under reflux. Monitor coordination modes (monodentate vs. bridging) via IR (νCN ~1350 cm⁻¹) and XANES .
  • Application screening : Test complexes for catalytic or photoluminescent properties .

Q. What experimental approaches are used to evaluate the enzyme inhibitory activity of tetrazole-indole hybrids?

  • Methodology :

  • Enzyme assays : Measure IC₅₀ values against targets (e.g., tryptophan 2,3-dioxygenase) using spectrophotometric detection of kynurenine formation .
  • Selectivity profiling : Compare inhibition across enzyme panels (e.g., MAO-A/B, IDO) to assess specificity .
  • In vivo validation : Use tumor xenograft models (e.g., P815 mastocytoma) to correlate enzyme inhibition with therapeutic efficacy .

Q. How to resolve contradictions in NMR data when synthesizing substituted this compound derivatives?

  • Methodology :

  • Tautomer analysis : Use variable-temperature NMR to identify equilibrium between 1H- and 2H-tetrazole forms .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by conformational flexibility or regioisomers .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies optimize reaction conditions to enhance the yield of this compound derivatives?

  • Methodology :

  • Catalyst screening : Test Cu(I) salts for azide-alkyne cycloadditions or Pd catalysts for cross-couplings .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining yields >40% .

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